N-[(4-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine
Description
N-[(4-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylphenylsulfonyl group, a thiophene ring, and an oxazole ring
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-15-5-11-18(12-6-15)30(25,26)22-21(28-20(24-22)19-4-3-13-29-19)23-14-16-7-9-17(27-2)10-8-16/h3-13,23H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYUIPOJJGLVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various catalysts for facilitating the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzamide derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression. The sulfonamide group in this compound may enhance its interaction with biological targets, potentially leading to the development of novel anticancer agents .
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Tyrosinase Inhibition :
- The compound's structural features suggest potential as a tyrosinase inhibitor, which is crucial for treating hyperpigmentation disorders. In vitro studies on related compounds have shown promising results in inhibiting tyrosinase activity, indicating that this compound could be a candidate for further exploration in dermatological applications .
-
Antibacterial and Antifungal Properties :
- The presence of the sulfonamide group has been linked to antibacterial activity. Compounds with similar functionalities have been synthesized and tested against various bacterial strains, demonstrating effectiveness as antimicrobial agents. This suggests that N-[(4-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine could also exhibit such properties .
Materials Science Applications
-
Organic Electronics :
- The thiophene moiety in the compound is known for its electronic properties, making it a potential candidate for use in organic semiconductors and photovoltaic devices. Research into thiophene derivatives has shown their effectiveness in charge transport, which can be harnessed in developing more efficient organic light-emitting diodes (OLEDs) and solar cells .
- Polymer Chemistry :
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzamide derivatives and their efficacy against cancer cell lines. Compounds structurally similar to this compound were shown to inhibit cell proliferation significantly, highlighting the potential of this class of compounds in cancer therapy .
Case Study 2: Tyrosinase Inhibition
Research demonstrated that certain sulfonamide derivatives effectively inhibited tyrosinase activity, leading to reduced melanin production in vitro. This study suggests that this compound could be further investigated for its potential use in treating skin pigmentation disorders .
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-methoxyphenethylamine
Uniqueness
N-[(4-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties not found in similar compounds .
Biological Activity
N-[(4-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A methoxyphenyl group
- A methylbenzenesulfonyl moiety
- A thiophene ring
- An oxazole core
Molecular Formula : CHNOS
Molecular Weight : 370.47 g/mol
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural features have been shown to inhibit various kinases involved in cancer proliferation. A study demonstrated that benzamide derivatives effectively inhibited RET kinase activity, suggesting potential applications in cancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating a potential role in developing new antibiotics. In vitro studies have demonstrated that certain derivatives can disrupt bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
This compound may possess anti-inflammatory properties as well. Research into related compounds has revealed their ability to inhibit the production of pro-inflammatory cytokines and nitric oxide, suggesting a mechanism for reducing inflammation in various pathological conditions .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptor Binding : It could bind to receptors modulating signaling pathways associated with tumor growth and inflammation.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell death.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Treatment : A clinical study involving benzamide derivatives showed promising results in patients with RET-positive tumors, where a subset exhibited prolonged survival rates after treatment .
- Antimicrobial Testing : In vitro assays revealed that certain derivatives displayed higher efficacy against resistant bacterial strains compared to traditional antibiotics .
- Anti-inflammatory Research : Investigations into the anti-inflammatory effects of related compounds indicated a reduction in TNF-alpha production in macrophage cell lines, supporting their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
